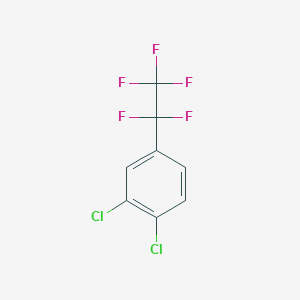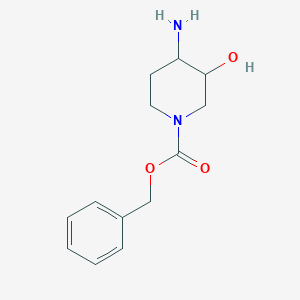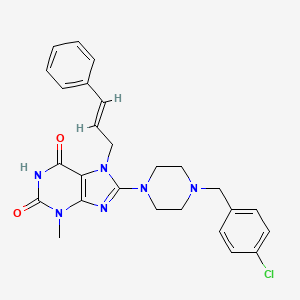
1,2-Dichloro-4-(1,1,2,2,2-pentafluoroethyl)-benzene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,2-Dichloro-4-(1,1,2,2,2-pentafluoroethyl)-benzene, commonly known as PBDE-47, is a chemical compound that belongs to the family of polybrominated diphenyl ethers (PBDEs). PBDE-47 is widely used in the production of flame retardants and can be found in various consumer products, such as electronics, furniture, and textiles. However, due to its potential toxicity and harmful effects on human health and the environment, PBDE-47 has become a significant concern for researchers and policymakers.
作用机制
PBDE-47 acts as an endocrine disruptor, which means that it interferes with the normal functioning of the endocrine system. PBDE-47 can bind to the thyroid hormone receptor and disrupt the normal thyroid hormone signaling pathway, leading to developmental and neurological effects.
Biochemical and Physiological Effects
PBDE-47 has been shown to have a range of biochemical and physiological effects on human health and the environment. Studies have found that exposure to PBDE-47 can lead to developmental and neurological effects, such as impaired learning and memory, hyperactivity, and decreased motor function. PBDE-47 has also been linked to reproductive and hormonal effects, such as decreased fertility and altered hormone levels.
实验室实验的优点和局限性
PBDE-47 has been used in laboratory experiments to study its potential toxicity and harmful effects. One advantage of using PBDE-47 in laboratory experiments is that it is a well-characterized compound, and its synthesis method is well-established. However, one limitation of using PBDE-47 in laboratory experiments is that it is a highly toxic and potentially hazardous compound, which requires careful handling and disposal.
未来方向
There are several future directions for research on PBDE-47. One area of research is to investigate the potential health effects of exposure to PBDE-47 at low levels. Another area of research is to develop safer and more effective flame retardants that do not contain 1,2-Dichloro-4-(1,1,2,2,2-pentafluoroethyl)-benzene. Additionally, researchers can study the environmental fate and transport of PBDE-47 to better understand its impact on the ecosystem.
Conclusion
In conclusion, PBDE-47 is a chemical compound that is widely used in the production of flame retardants. However, due to its potential toxicity and harmful effects on human health and the environment, PBDE-47 has become a significant concern for researchers and policymakers. Scientific research has investigated the mechanism of action, biochemical and physiological effects, and the advantages and limitations of using PBDE-47 in laboratory experiments. There are several future directions for research on PBDE-47, including investigating its potential health effects at low levels and developing safer flame retardants.
合成方法
PBDE-47 is synthesized through the reaction between 1,2-dichloro-4-nitrobenzene and 1,1,2,2,3,3,4,4,4-nonafluorobutane in the presence of a palladium catalyst. The reaction takes place under high temperature and pressure conditions and produces PBDE-47 as a white crystalline solid.
科学研究应用
PBDE-47 has been extensively studied in scientific research due to its potential toxicity and harmful effects on human health and the environment. Researchers have investigated the mechanism of action, biochemical and physiological effects, and the advantages and limitations of using PBDE-47 in laboratory experiments.
属性
IUPAC Name |
1,2-dichloro-4-(1,1,2,2,2-pentafluoroethyl)benzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H3Cl2F5/c9-5-2-1-4(3-6(5)10)7(11,12)8(13,14)15/h1-3H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WXDXCHKMWLTVJX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(C(F)(F)F)(F)F)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H3Cl2F5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.00 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,2-Dichloro-4-(1,1,2,2,2-pentafluoroethyl)-benzene | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![3'-methoxy-N-((2-(thiophen-3-yl)pyridin-4-yl)methyl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2558521.png)
![2-[3-[4-(Dimethylamino)phenyl]-1-bicyclo[1.1.1]pentanyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid](/img/structure/B2558522.png)
![N-(2-tert-butyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)thiophene-2-carboxamide](/img/structure/B2558523.png)



![N-(4-methoxybenzyl)-4-[6-{[1-(morpholin-4-ylcarbonyl)propyl]thio}-8-oxo[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl]butanamide](/img/structure/B2558534.png)



